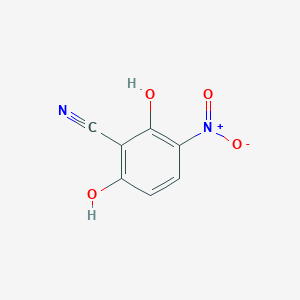

2,6-Dihydroxy-3-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dihydroxy-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H4N2O4 . It has a molecular weight of 180.12 .

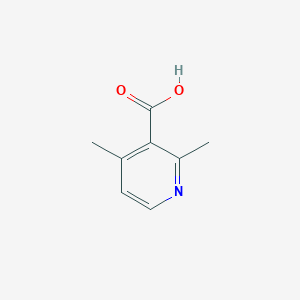

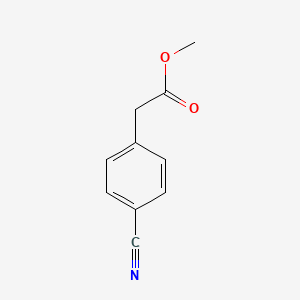

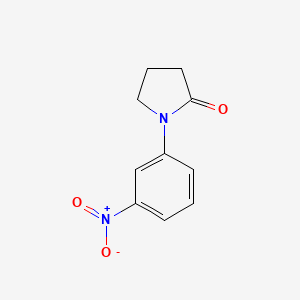

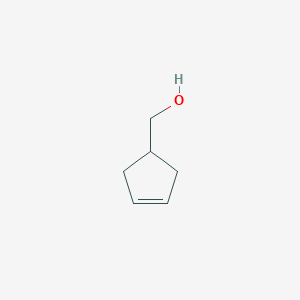

Molecular Structure Analysis

The molecular structure of 2,6-Dihydroxy-3-nitrobenzonitrile consists of a benzene ring with two hydroxyl groups, one nitro group, and one nitrile group .Physical And Chemical Properties Analysis

2,6-Dihydroxy-3-nitrobenzonitrile has a melting point of 239 °C and a predicted boiling point of 358.2±42.0 °C. The predicted density is 1.69±0.1 g/cm3 .Applications De Recherche Scientifique

- Summary of Application : Nitrobenzonitrile compounds, such as 4-hydroxy-3-nitrobenzonitrile, have been used as a matrix in MALDI MS for the analysis of small organic, peptide, and protein molecules .

- Methods of Application : The compound is mixed with the sample and the mixture is irradiated with a laser. The compound absorbs the laser light and helps ionize the sample for analysis .

- Results or Outcomes : This method provides a clean background in the low mass range and has been demonstrated for different types of analytes, including organic drugs, peptides, proteins, mouse brain tissue, and bacteria .

- Summary of Application : Nitrobenzonitrile compounds can be used in the synthesis of benzonitrile, a versatile chemical used in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .

- Methods of Application : The synthesis involves the reaction of benzaldehyde and hydroxylamine hydrochloride .

- Results or Outcomes : This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS)

Synthesis of Benzonitrile

- Matrix Assisted Ionization Vacuum Method for Mass Spectrometry

- Summary of Application : 3-Nitrobenzonitrile has been employed as a matrix for the matrix assisted ionization vacuum method for mass spectrometry .

- Methods of Application : The compound is mixed with the sample and the mixture is irradiated with a laser. The compound absorbs the laser light and helps ionize the sample for analysis .

- Results or Outcomes : This method provides a clean background in the low mass range and has been demonstrated for different types of analytes .

- Matrix Assisted Ionization Vacuum Method for Mass Spectrometry

- Summary of Application : 3-Nitrobenzonitrile has been employed as a matrix for the matrix assisted ionization vacuum method for mass spectrometry .

- Methods of Application : The compound is mixed with the sample and the mixture is irradiated with a laser. The compound absorbs the laser light and helps ionize the sample for analysis .

- Results or Outcomes : This method provides a clean background in the low mass range and has been demonstrated for different types of analytes .

Propriétés

IUPAC Name |

2,6-dihydroxy-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c8-3-4-6(10)2-1-5(7(4)11)9(12)13/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRWAOVXKTVXBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371174 |

Source

|

| Record name | 2,6-dihydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dihydroxy-3-nitrobenzonitrile | |

CAS RN |

233585-04-1 |

Source

|

| Record name | 2,6-dihydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)